6-Isobutoxy-1H-indazol-3-amine is a chemical compound belonging to the indazole class, which are known for their diverse biological activities, including anticancer properties. This compound features an isobutoxy group that enhances its solubility and bioactivity. The indazole framework serves as a scaffold for various modifications that can lead to significant pharmacological effects.
6-Isobutoxy-1H-indazol-3-amine can be synthesized through various chemical reactions involving indazole derivatives. It falls under the classification of indazole derivatives, which are recognized for their potential therapeutic applications, particularly in oncology and as inhibitors of specific enzymes.
The synthesis of 6-Isobutoxy-1H-indazol-3-amine typically involves several key steps:
The molecular formula for 6-Isobutoxy-1H-indazol-3-amine is . The structure consists of:
The compound's structure can be represented in two-dimensional format showing the connectivity between atoms, with specific attention to stereochemistry if applicable.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure. For instance:
6-Isobutoxy-1H-indazol-3-amine can participate in various chemical reactions due to its functional groups:
The mechanism of action for 6-Isobutoxy-1H-indazol-3-amine has been studied primarily in relation to its anticancer properties. It is believed that this compound acts by:
Experimental data indicate that certain derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential.
6-Isobutoxy-1H-indazol-3-amine exhibits several notable physical and chemical properties:
Relevant analyses such as Infrared (IR) spectroscopy provide information about functional groups present in the molecule, confirming characteristics like N-H stretching or C-O stretching associated with the isobutoxy group.
6-Isobutoxy-1H-indazol-3-amine has potential applications in various scientific fields:
Indazole derivatives have evolved from rare natural products to cornerstone scaffolds in modern drug discovery. Only three natural indazoles—Nigellicine, Nigeglanine, and Nigellidine—were identified prior to synthetic exploration, all isolated from Nigella plant species [7]. The transition to synthetic indazoles began in the mid-20th century, accelerating with the discovery of their protein kinase inhibitory properties. Landmark drugs incorporating the indazole core include:
Table 1: Clinically Significant Indazole-Based Therapeutics
Compound | Molecular Target | Therapeutic Application | Key Structural Feature |
---|---|---|---|
Axitinib | VEGFR | Renal cell carcinoma | 1H-Indazol-3-amine |
Linifanib | PDGFR/VEGFR/FGFR | Solid tumors | 3-Amino-5-substituted indazole |
Entrectinib | ALK/ROS1 | NSCLC* | 1H-Indazol-3-amide |
Niraparib | PARP1/PARP2 | Ovarian cancer | 1H-Indazole-7-carboxamide |
Benzydamine | Non-selective NSAID | Anti-inflammatory | 3-Alkoxy-1-benzylindazole |
*Non-small cell lung cancer
Synthetic advancements enabled systematic diversification at C-3, N-1, and C-6 positions, with >43 indazole-based candidates now in clinical development [7] [8]. This progression underscores the scaffold’s versatility in addressing diverse biological targets.
The 1H-indazol-3-amine moiety serves as a privileged pharmacophore due to its dual hydrogen-bonding capacity and planar geometry, enabling high-affinity interactions with kinase hinge regions. Key characteristics include:
Table 2: Pharmacophore-Driven Optimization of Indazole Kinase Inhibitors
Compound | C-5/C-6 Modification | Kinase Target (IC₅₀) | Cellular Activity (IC₅₀) |
---|---|---|---|
2a | 2,6-Difluoro-3-methoxyphenyl | FGFR1: <4.1 nM; FGFR2: 2.0 nM | KG1: 25.3 nM; SNU16: 77.4 nM |
9u | 4-Ethylpiperazine benzamide | FGFR1: 3.3 nM | K562: 468.2 nM |
6o | Piperazine acetamide | p53/MDM2 pathway | K562: 5.15 μM (Selectivity index: 6.4) |
Strategic functionalization at the C-6 position of 1H-indazol-3-amine addresses two pharmacological challenges: optimizing ligand-receptor interactions and improving drug-like properties. Key rationales include:
Table 3: Impact of C-6 Substituents on Physicochemical Properties
C-6 Substituent | logP | Solubility (μg/mL) | Key Biological Advantage |
---|---|---|---|
Unsubstituted (H) | 1.2 | >200 | High permeability |
Isobutoxy | 2.8 | 85 | Enhanced FGFR selectivity |
Methoxymethoxy | 1.5 | 150 | Improved formulation stability |
3,5-Difluorophenyl | 3.5 | 42 | Potency against resistant kinase mutants |
This targeted modification strategy has propelled 6-Isobutoxy-1H-indazol-3-amine (CAS 1394068-70-2) into preclinical studies as a candidate FGFR inhibitor, with cold-chain distribution ensuring stability during biological evaluation [1].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: